molecular formula C13H19N3O3 B7987638 (R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

(R)-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B7987638
M. Wt: 265.31 g/mol
InChI Key: UTDTUQBYMXBQPF-SNVBAGLBSA-N
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Description

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a pyrazin-2-yloxy group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a pyrazine derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine Derivatives: Compounds such as pyrazinamide and pyrazinecarboxamide share structural similarities with ®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid are structurally related.

Uniqueness

®-tert-Butyl 3-(pyrazin-2-yloxy)pyrrolidine-1-carboxylate is unique due to the combination of the pyrazine and pyrrolidine moieties, which confer specific chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl (3R)-3-pyrazin-2-yloxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)16-7-4-10(9-16)18-11-8-14-5-6-15-11/h5-6,8,10H,4,7,9H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDTUQBYMXBQPF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)OC2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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